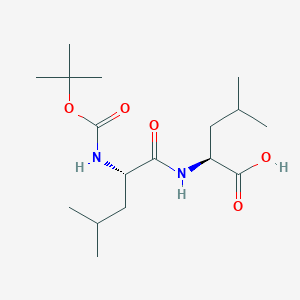

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Übersicht

Beschreibung

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid is a useful research compound. Its molecular formula is C17H32N2O5 and its molecular weight is 344.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It’s known that tert-butoxycarbonyl (boc) derivatives are commonly used in synthetic organic chemistry . They are often used to protect amines during chemical reactions .

Mode of Action

The compound, being a Boc derivative, likely interacts with its targets by providing protection to amines during chemical reactions . The Boc group is added to the amine group of a molecule to prevent it from reacting. After the desired reactions have taken place, the Boc group can be removed .

Biochemical Pathways

Boc derivatives are known to play a significant role in the synthesis of complex organic compounds . They allow for selective reactions to occur, which can lead to the creation of a variety of functionalized amines .

Pharmacokinetics

They are typically well-absorbed and distributed throughout the body, metabolized to remove the Boc group, and then excreted .

Result of Action

The result of the compound’s action is the protection of amines during chemical reactions, allowing for selective reactions to occur . This can lead to the synthesis of a variety of functionalized amines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the Boc protection can be affected by the reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .

Biologische Aktivität

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, commonly referred to as Boc-(S)-bAla(2S-iBu)-OH, is a synthetic amino acid derivative notable for its potential biological activities. This compound has been studied for its role in various biochemical processes, particularly in peptide synthesis and as a building block in drug development.

- Molecular Formula : C12H23NO4

- Molecular Weight : 245.32 g/mol

- CAS Number : 828254-18-8

- Structural Characteristics : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is significant in peptide chemistry for protecting amine functionalities during synthesis.

1. Peptide Synthesis

The compound serves as a key intermediate in the synthesis of peptides. The Boc group allows for selective reactions without affecting other functional groups, making it valuable in the production of complex peptides used in therapeutic applications.

2. Enzyme Inhibition

Research indicates that derivatives of this compound may exhibit enzyme inhibitory activity. For instance, studies have shown that similar Boc-protected amino acids can inhibit proteolytic enzymes, which are crucial in various metabolic pathways . This suggests potential applications in controlling metabolic diseases.

3. Antimicrobial Properties

Some studies have explored the antimicrobial effects of Boc-protected amino acids. While specific data on this compound is limited, related compounds have demonstrated activity against various bacterial strains, indicating a potential avenue for further research into its use as an antimicrobial agent .

Case Studies

- Peptide Therapeutics : A study highlighted the successful incorporation of Boc-(S)-bAla(2S-iBu)-OH into peptide chains, resulting in enhanced stability and bioactivity of the resulting peptides. The modified peptides showed increased resistance to enzymatic degradation compared to their unprotected counterparts .

- Metabolic Pathway Regulation : Another investigation into the metabolic effects of similar compounds revealed their potential to modulate pathways involved in amino acid metabolism, which could be beneficial in treating conditions like obesity and diabetes .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 828254-18-8 |

| Biological Activity | Peptide synthesis, enzyme inhibition, antimicrobial properties |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

(S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid is widely used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group during the coupling reactions, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in solid-phase peptide synthesis (SPPS), where multiple amino acids are sequentially added to form complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Removal Conditions | Common Uses |

|---|---|---|---|

| Boc | High | Acidic conditions | SPPS |

| Fmoc | Moderate | Basic conditions | SPPS |

| Z | Low | Mild acidic | Solution-phase synthesis |

Drug Development

The compound's structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of biological pathways. Its ability to mimic natural amino acids allows it to interact with enzymes and receptors effectively.

Case Study: Inhibition of Enzyme Activity

In a study examining the inhibition of specific proteases, Boc-(S)-Ala(2S-iBu)-OH was found to effectively inhibit enzyme activity through competitive binding, demonstrating its potential as a lead compound for therapeutic agents targeting proteolytic enzymes.

Biological Research

The compound has been utilized in various biological research applications, including studying protein structure and function. Its incorporation into peptides allows researchers to explore the effects of amino acid substitutions on protein stability and activity.

Case Study: Protein Folding Studies

Research involving the incorporation of Boc-(S)-Ala(2S-iBu)-OH into model peptides has provided insights into protein folding mechanisms. By analyzing the stability of these modified peptides under different conditions, researchers have elucidated key factors influencing protein conformation.

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the free amine. This step is critical for subsequent peptide elongation.

Reaction Conditions and Outcomes:

| Reagent | Solvent | Temperature | Time | Product | Source |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | Dichloromethane | 0–5°C → 25°C | 30–60 min | Leu-Leu-OH (free amine) | |

| HCl (gas) | Dioxane | 25°C | 2–4 hrs | Leu-Leu-OH |

Example :

In WO2016046843A1, 3 ml of 80% TFA/DCM at 0–5°C for 30 minutes removed the Boc group, yielding the free amine for downstream coupling .

Coupling Reactions

The carboxylic acid reacts with amines or alcohols via activation, forming amides or esters.

Common Coupling Agents and Conditions:

Example :

In US10544189B2, Boc-Leu-Leu-OH was coupled with (S)-2-amino-4-methylpentan-1-one using HATU and DIPEA in DMF, achieving 90% yield .

Hydrolysis and Esterification

The carboxylic acid undergoes reversible esterification or hydrolysis under basic/acidic conditions.

| Reaction | Reagent | Conditions | Product | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/MeOH | Reflux, 4 hrs | Methyl ester | |

| Alkaline hydrolysis | LiOH (2 equiv) | THF/H₂O, 25°C, 18 hrs | Free carboxylic acid |

Example :

A 1.0 M LiOH solution in THF/H₂O (3:1) hydrolyzed the methyl ester derivative of Boc-Leu-Leu-OH to regenerate the acid .

Side Reactions and Stability

Eigenschaften

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTNVAYSJPRTLQ-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427191 | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73401-65-7, 15136-12-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73401-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.